6-Bromo-7-chloro-8-fluoroquinoline
Overview
Description
6-Bromo-7-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6th, 7th, and 8th positions with bromine, chlorine, and fluorine atoms respectively .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.49 g/mol . The InChI key is QHMLGOVAVIKSDC-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Functionalization Techniques
A significant body of work has been dedicated to developing methods for the synthesis and functionalization of fluoroquinoline derivatives. Techniques such as metalation/functionalization sequences have been applied to bromo-fluoroquinolines, enabling the introduction of various functional groups to the quinoline nucleus. For instance, mono- and disubstituted bromo-fluoroquinolines have been converted into carboxylic acids through halogen/metal permutation and carboxylation reactions, showcasing the versatility of these compounds in synthetic chemistry (Ondi, Volle, & Schlosser, 2005).
Structural and Spectroscopic Analysis
Vibrational spectroscopic investigations, including Fourier transform infrared (FTIR) and Raman spectroscopy, have been employed to characterize the structural and electronic properties of chloro-bromo-hydroxyquinolines. These studies provide valuable insights into the molecular structure, vibrational modes, and potential applications of these compounds in material science and sensor technologies (Arjunan, Mohan, Ravindran, & Mythili, 2009).
Biological Activities and Applications
Research on bromo-chloro-fluoroquinoline derivatives has also extended into the realm of biology and medicine, where these compounds are explored for their potential antibacterial and anticancer properties. For instance, derivatives of hydroxyquinoline have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, revealing the impact of halogen substitution on their biological activity (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021). These findings underscore the potential of bromo-chloro-fluoroquinoline derivatives in the development of new therapeutic agents.
Material Science and Photophysics
In the field of material science, brominated hydroxyquinoline has been identified as a photolabile protecting group with high sensitivity to multiphoton excitation, suitable for applications in biological imaging and photopharmacology. Its enhanced photolysis efficiency compared to other caging groups makes it a promising candidate for controlling the release of bioactive molecules in response to light (Fedoryak & Dore, 2002).
properties
IUPAC Name |
6-bromo-7-chloro-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMLGOVAVIKSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742992 | |
Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1375069-04-7 | |
Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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